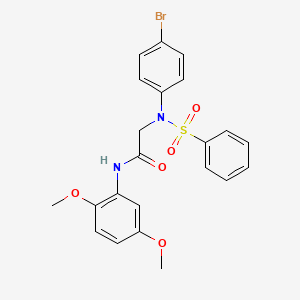![molecular formula C21H29N3 B6022514 N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine, also known as MPMP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine acts as a selective dopamine reuptake inhibitor, which means it inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes such as movement, motivation, reward, and mood regulation. The increase in dopamine levels in the brain is associated with the therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects, which suggests its potential use in the treatment of anxiety and depression. This compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound has been extensively studied in animal models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. It has not been extensively studied in human clinical trials, which limits its potential therapeutic applications in humans. In addition, the long-term effects of this compound are not well understood, which may limit its use in long-term studies.
Orientations Futures
There are several future directions for research on N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine. One direction is to study its potential therapeutic applications in humans. This would involve conducting clinical trials to determine its safety and efficacy in the treatment of various diseases. Another direction is to study its mechanism of action in more detail. This would involve studying its effects on various neurotransmitters and their receptors in the brain. Finally, there is a need to study the long-term effects of this compound in animal models and humans, which would provide valuable information on its safety and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It acts as a selective dopamine reuptake inhibitor and has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant-like effects, which suggests its potential use in the treatment of anxiety and depression. However, there are also limitations to the use of this compound in lab experiments, and more research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine involves the reaction of 2-phenylethylamine with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the addition of N-methylpiperidine-3-amine. The resulting product is then purified using column chromatography. The synthesis of this compound has been reported in several scientific journals and has been optimized for higher yields and purity.
Applications De Recherche Scientifique
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. It acts as a selective dopamine reuptake inhibitor and has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-methyl-N-[(6-methylpyridin-2-yl)methyl]-1-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-18-8-6-11-20(22-18)16-23(2)21-12-7-14-24(17-21)15-13-19-9-4-3-5-10-19/h3-6,8-11,21H,7,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLPCVAJKZGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)

![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)

![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)
![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6022529.png)
![[1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)